1-Ethyl-1'-methyl-4,4'-bipyridin-1-ium dichloride
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Overview
Description
1-Ethyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is a bipyridinium compound, often referred to as a viologen derivative. Viologens are well-known for their electrochemical properties and have been extensively studied in the field of supramolecular chemistry. These compounds are characterized by their ability to undergo reversible redox reactions, making them valuable in various applications such as electrochromic devices, molecular switches, and energy storage systems .
Preparation Methods
The synthesis of 1-Ethyl-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is a cyclocondensation process between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts. The reaction conditions often include heating the reactants in ethanol with a large excess of 1-chloro-2,4-dinitrobenzene, followed by refluxing and strong stirring for several days . Industrial production methods may involve scaling up this process to produce the compound on a multigram scale.
Chemical Reactions Analysis
1-Ethyl-1’-methyl-4,4’-bipyridin-1-ium dichloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents such as potassium ferricyanide. Major products formed from these reactions include reduced or oxidized forms of the bipyridinium compound, which exhibit different electronic and optical properties .
Scientific Research Applications
1-Ethyl-1’-methyl-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-1’-methyl-4,4’-bipyridin-1-ium dichloride primarily involves its redox properties. The compound can accept and donate electrons, which allows it to participate in various redox reactions. These reactions are facilitated by the presence of electron-deficient pyridinium rings, which can stabilize the different oxidation states of the compound. The molecular targets and pathways involved in these processes include electron transfer chains and redox-active sites in biological and chemical systems .
Comparison with Similar Compounds
1-Ethyl-1’-methyl-4,4’-bipyridin-1-ium dichloride can be compared with other viologen derivatives, such as:
Methyl viologen (1,1’-dimethyl-4,4’-bipyridinium dichloride): Known for its use as a herbicide (paraquat), it has similar redox properties but differs in its toxicity and applications.
1-Ethyl-4-methylpyridinium Bromide: Another viologen derivative with similar electrochemical properties but different substituents, affecting its reactivity and applications.
The uniqueness of 1-Ethyl-1’-methyl-4,4’-bipyridin-1-ium dichloride lies in its specific substituents, which influence its redox potential and stability, making it suitable for specialized applications in supramolecular chemistry and energy storage .
Properties
CAS No. |
65419-10-5 |
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Molecular Formula |
C13H16Cl2N2 |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
1-ethyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C13H16N2.2ClH/c1-3-15-10-6-13(7-11-15)12-4-8-14(2)9-5-12;;/h4-11H,3H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
ZABZORXJWINSCU-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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